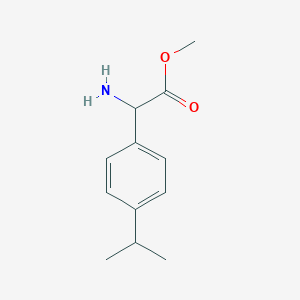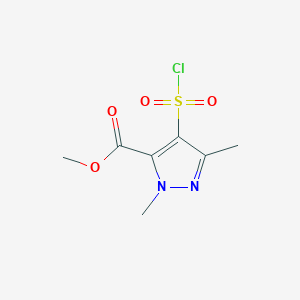![molecular formula C17H25ClN2O3 B13548217 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanamine group and a benzodioxine moiety, making it a unique structure for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine moiety, followed by its attachment to the piperidine ring. The final step involves the introduction of the methanamine group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas or other reducing agents to modify the functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products: The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to conformational changes that modulate their activity. These interactions can result in various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A compound used as a precursor for synthesizing other organic molecules.
Uniqueness: 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride is unique due to its combination of a piperidine ring, benzodioxine moiety, and methanamine group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C17H25ClN2O3 |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-4-methylpiperidin-1-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-16(11-18)7-9-19(10-8-16)15(20)17(2)12-21-13-5-3-4-6-14(13)22-17;/h3-6H,7-12,18H2,1-2H3;1H |
Clave InChI |
LBAIZZXFEQOKMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)C2(COC3=CC=CC=C3O2)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
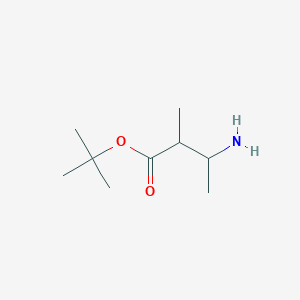
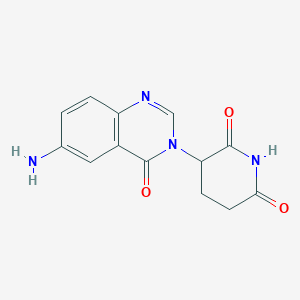
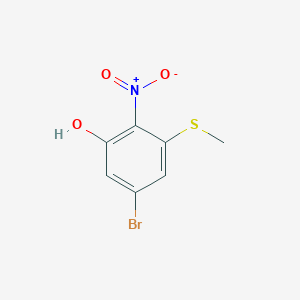
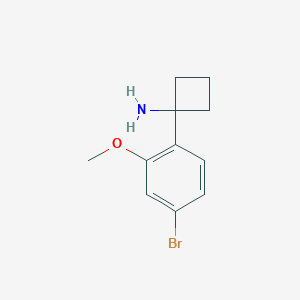
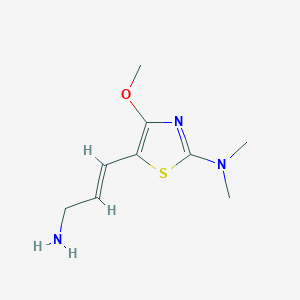
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)

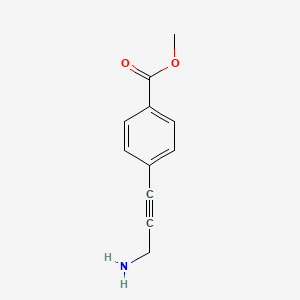
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)

